ent-Florfenicol Amine Hydrochloride
Description
Contextualization as a Key Metabolite of Florfenicol (B1672845)
Florfenicol, a synthetic, broad-spectrum antibiotic, undergoes metabolic transformation in animals. The primary metabolic pathway involves the hydrolysis of the dichloroacetyl group, resulting in the formation of florfenicol amine. medchemexpress.commedchemexpress.com Therefore, florfenicol amine is considered the principal marker residue for monitoring the presence of florfenicol in animal-derived tissues and products. iaea.orghpc-standards.com
ent-Florfenicol Amine Hydrochloride is the hydrochloride salt of the amine metabolite of ent-florfenicol, the enantiomer of florfenicol. The synthesis of florfenicol can sometimes lead to the presence of its enantiomer as an impurity. google.comgoogle.com Consequently, the metabolite of this enantiomer, ent-florfenicol amine, can also be present in trace amounts. In research and regulatory settings, it is critical to be able to distinguish between the metabolite of the active drug (florfenicol amine) and the metabolite of its enantiomer (ent-florfenicol amine). The availability of pure this compound as a reference standard is essential for developing and validating stereospecific analytical methods capable of this differentiation.
Academic Significance in Veterinary Pharmacological and Environmental Research
The academic importance of this compound is tied to the extensive use of florfenicol in veterinary medicine to treat bacterial infections in livestock and in aquaculture. hpc-standards.comnih.gov The administration of florfenicol necessitates the monitoring of its residues in food products to ensure consumer safety and compliance with established maximum residue limits (MRLs). hpc-standards.com
In veterinary pharmacology, pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion of florfenicol in various animal species. These studies consistently identify florfenicol amine as the major metabolite. frontiersin.orgresearchgate.netnih.gov For instance, research has detailed the pharmacokinetic profiles of florfenicol and florfenicol amine in species such as donkeys, dogs, and tilapia. frontiersin.orgnih.govusgs.gov The accuracy of these studies relies on high-purity analytical standards for both the parent drug and its metabolites, including enantiomeric forms like this compound, to ensure the quantification is specific and accurate.
Table 2: Research Findings on Florfenicol Amine (FFA) as a Metabolite
| Species | Study Focus | Key Finding | Reference |
|---|---|---|---|
| Donkeys | Pharmacokinetics after oral administration | FFA was detected with a longer elimination half-life (15.95 h) compared to florfenicol (5.92 h). frontiersin.org | frontiersin.org |
| Dogs | Bioavailability and pharmacokinetics | Florfenicol amine was detected after both intravenous and oral administration of florfenicol. nih.gov | nih.gov |
| Tilapia | Residue depletion in a recirculating aquaculture system | The mean fillet concentration of FFA, the marker residue, decreased from 13.77 µg/g at 1-hour post-dosing to 0.39 µg/g at 240-hours post-dosing. usgs.gov | usgs.gov |
From an environmental perspective, the widespread use of florfenicol has led to its detection in various environmental compartments, raising concerns about the potential for promoting antibiotic resistance. scispace.comresearchgate.net Environmental monitoring studies that track the fate and transport of florfenicol also measure its primary metabolite, florfenicol amine. researchgate.net The use of this compound in these contexts allows researchers to confirm that their analytical methods are not erroneously detecting enantiomeric impurities, thus contributing to more reliable environmental risk assessments.
Relationship to Amphenicol Antibiotics and Derivatives
This compound is a derivative of florfenicol, which belongs to the amphenicol class of antibiotics. nih.govwikipedia.org This class is characterized by a phenylpropanoid structure. wikipedia.org Other notable members of this group include chloramphenicol (B1208) and thiamphenicol (B1682257). wikipedia.org Florfenicol was developed as a synthetic, fluorinated analog of thiamphenicol, designed specifically for veterinary use. nih.govmdpi.com
The mechanism of action for amphenicols involves the inhibition of bacterial protein synthesis. nih.gov They bind to the 50S ribosomal subunit, which prevents the peptidyl transferase enzyme from forming peptide bonds between amino acids, thereby halting bacterial growth. medchemexpress.comresearchgate.net While this compound itself is a metabolite and not an active antibiotic, its chemical lineage places it directly within the broader family of amphenicol derivatives. Its structural relationship is fundamental to its role in the analytical chemistry that supports the responsible use of these important veterinary drugs.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H15ClFNO3S |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1 |
InChI Key |
HWPBPTAOXVIKGI-IYPAPVHQSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CF)N)O.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Origin of Product |
United States |
Biotransformation and Metabolic Pathways of Florfenicol to Ent Florfenicol Amine Hydrochloride
In Vivo Metabolic Conversion of Florfenicol (B1672845) to ent-Florfenicol Amine
The in vivo transformation of florfenicol to its metabolites, including florfenicol amine, is a complex process influenced by the animal species and specific tissues. frontiersin.orgnih.gov
Primary Bioconversion Pathways of Florfenicol
The primary metabolic routes for florfenicol in animals are multifaceted, leading to the generation of florfenicol amine through various intermediate steps. nih.gov In terrestrial animals, two main pathways have been identified: an oxidative route and a reductive route, both culminating in the formation of florfenicol amine. was.org The oxidative pathway proceeds through florfenicol alcohol, while the reductive pathway may involve monochloroflorfenicol. was.org Studies in tilapia suggest that the oxidative pathway via florfenicol alcohol is the predominant route for florfenicol metabolism, leading to florfenicol amine. was.org
Identification of Intermediate Metabolites
Several key intermediate metabolites have been identified in the biotransformation of florfenicol. These include:
Florfenicol Alcohol (FFOH): This is a major intermediate in the oxidative metabolic pathway. nih.govwas.org
Florfenicol Oxamic Acid (FCOOH): This metabolite is formed as part of the metabolic cascade. nih.govymaws.com
Monochloroflorfenicol (FFCl): This intermediate is associated with the reductive metabolic pathway. nih.govymaws.com
In cattle, urinary metabolites of florfenicol include florfenicol amine, florfenicol alcohol, and florfenicol oxamic acid. ymaws.com Similarly, in chickens and tilapia, florfenicol alcohol has been identified as a prominent intermediate. was.orgkoreascience.kr
Role of Specific Tissues in Metabolic Processes
The metabolism of florfenicol is not uniformly distributed throughout the body; specific tissues play crucial roles in its biotransformation. The liver is a primary site for florfenicol metabolism. was.orgnih.gov In broilers, florfenicol has been shown to affect drug metabolism pathways in the liver, including those involving cytochrome P450 enzymes. nih.gov The kidneys are also significantly involved, not only in the excretion of the parent drug and its metabolites but also potentially in the metabolic process itself. frontiersin.orgfrontiersin.org Studies in donkeys suggest that florfenicol is metabolized to florfenicol amine in the liver by cytochrome P450 3A, with a similar process presumed to occur in the kidneys. frontiersin.org
High concentrations of florfenicol have been observed in the urine and kidneys of calves, indicating their importance in clearance and metabolism. nih.gov In rainbow trout, the kidney exhibited the highest apparent metabolic rate, suggesting a high level of biotransformation of florfenicol to florfenicol amine in this tissue. frontiersin.org The intestine also shows significant concentrations of florfenicol, suggesting a role in its distribution and metabolism. frontiersin.org
In Vitro Metabolic Studies and Enzymatic Mechanisms of ent-Florfenicol Amine Formation
In vitro studies have provided insights into the enzymatic mechanisms underlying the formation of florfenicol amine. Research has identified a hydrolase, EstDL136, capable of inactivating florfenicol by hydrolyzing its amide linkage. nih.govnih.gov This enzymatic hydrolysis represents a direct pathway for the formation of a florfenicol hydrolysate, which can then be further processed or excreted. nih.gov While initially identified for its lipolytic activity, EstDL136 has been shown to confer resistance to florfenicol, indicating its role in the antibiotic's breakdown. nih.govmdpi.com Efforts have been made to optimize this enzyme to enhance its efficiency in inactivating florfenicol. nih.gov
Acid-Catalyzed Hydrolysis as a Chemical Conversion Mechanism to Florfenicol Amine Salts
In addition to enzymatic metabolism, florfenicol can be chemically converted to florfenicol amine through acid-catalyzed hydrolysis. This process is particularly relevant in analytical procedures for detecting total florfenicol residues in animal tissues. researchgate.net Acid hydrolysis effectively converts florfenicol and its metabolites, including florfenicol alcohol and florfenicol oxamic acid, into florfenicol amine. researchgate.netmerck-animal-health-usa.com This method allows for a more accurate measurement of the total florfenicol-related residues by quantifying a single marker residue, florfenicol amine. researchgate.netmerck-animal-health-usa.com The process involves digesting animal tissues with acid, which liberates bound residues and converts all related compounds to florfenicol amine. researchgate.net
Advanced Analytical Techniques for Quantification and Characterization
Chromatographic Methods for Detection and Quantification
Chromatographic techniques are the cornerstone for the separation and quantification of ent-florfenicol amine hydrochloride from complex matrices. These methods provide excellent resolution and are often coupled with highly sensitive detectors.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence (FLD) Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detection is a widely used technique for the analysis of this compound. mdpi.combiomedres.us In HPLC-UV methods, the detection is typically monitored at a wavelength of 223 nm. researchgate.net For instance, a validated HPLC-UV method for the analysis of florfenicol (B1672845) and its amine metabolite in fish muscle demonstrated good correlation with results obtained by more advanced mass spectrometry techniques. biomedres.us The limit of detection (LOD) for florfenicol amine using HPLC-UV has been reported to be as low as 0.044 µg/g in catfish muscle. oup.com
Fluorescence detection offers enhanced sensitivity for certain compounds. For florfenicol amine, optimal excitation and emission wavelengths have been identified as 227.9 nm and 283.9 nm, respectively, although these can vary slightly with the instrumentation and experimental conditions. mdpi.com An HPLC-FLD method developed for the simultaneous determination of thiamphenicol (B1682257), florfenicol, and florfenicol amine in eggs demonstrated high sensitivity and efficiency. mdpi.commdpi.com
A study on pig cerebrospinal fluid utilized an HPLC-Diode Array Detector (DAD) method, which provided good linearity over a concentration range of 0.05 to 5.00 µg/mL for both florfenicol and florfenicol amine, with a limit of detection of 0.0100 µg/mL for florfenicol amine. researchgate.net
Interactive Data Table: HPLC Methods for this compound Analysis
| Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Wavelength (nm) | Reference |
| HPLC-UV | Catfish Muscle | 0.044 µg/g | - | 223 | oup.com |
| HPLC-DAD | Pig Cerebrospinal Fluid | 0.0100 µg/mL | 0.05 µg/mL | - | researchgate.net |
| UPLC-FLD | Poultry Eggs | 1.8-4.9 µg/kg | 4.3-11.7 µg/kg | Ex: 233, Em: 284 | mdpi.comnih.gov |
| HPLC-UV | Pasteurized Milk | 12.2 µg/kg | - | 224 | nih.gov |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands out for its superior sensitivity, selectivity, and speed. nih.govresearchgate.net This technique allows for the simultaneous quantification of florfenicol and florfenicol amine in various matrices, including bull serum and seminal plasma, with a chromatographic run time as short as 3.5 minutes. nih.govresearchgate.net The use of a BEH C18 reversed-phase column is common for achieving sharp and symmetrical peaks. nih.govresearchgate.net
Validation of UHPLC-MS/MS methods has demonstrated excellent linearity (R² > 0.99), accuracy (bias within ±15%), and precision (CV% below 15%). nih.govnih.gov For the analysis in animal and aquaculture products, a method using a QuEChERS extraction followed by UHPLC-MS/MS showed limits of detection (LODs) ranging from 0.005 to 3.1 µg/kg and limits of quantification (LOQs) from 0.02 to 10.4 µg/kg. frontiersin.org In poultry eggs, a UPLC-MS/MS method reported an LOD of 0.5 µg/kg and an LOQ of 1.0 µg/kg for florfenicol amine. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for the determination of florfenicol amine. nih.govmagtechjournal.com A reliable LC-MS/MS method was developed for total florfenicol residues, measured as florfenicol amine, in bovine tissues and eel. nih.gov This method demonstrated excellent recoveries (93-104%) and low relative standard deviations (<6%). nih.gov The limits of quantification and detection were estimated to be 0.01 mg/kg and 0.0005 mg/kg, respectively, in all food samples. nih.gov
In a study analyzing broiler chicken claws, muscle, and liver, LC-MS/MS was used to detect and quantify florfenicol and florfenicol amine residues. mdpi.com The LODs for both analytes were 50 µg/kg in claws and 20 µg/kg in muscle and liver. mdpi.com
Accelerated Solvent Extraction (ASE) Coupled with UPLC-FLD
Accelerated Solvent Extraction (ASE) is an efficient sample preparation technique that can be coupled with UPLC-FLD for the analysis of florfenicol amine. mdpi.comnih.gov This combination provides a rapid and automated method for extracting the analyte from complex matrices like poultry eggs. mdpi.comnih.govresearchgate.net The extraction is typically performed with a mixture of acetonitrile (B52724) and ammonia. mdpi.comnih.gov This method has shown high recoveries (over 80.1%) and good precision, with intraday and interday relative standard deviations below 5.5% and 6.6%, respectively. mdpi.com
Immunoassay Techniques (e.g., Enzyme-Linked Immunosorbent Assay - ELISA) for Florfenicol Amine
Enzyme-Linked Immunosorbent Assay (ELISA) is a competitive immunoassay used for the screening and quantitative detection of florfenicol amine. r-biopharm.comr-biopharm.com These kits are designed to be specific for florfenicol amine and can be used for various commodities like fish, kidney, liver, milk, and eggs. r-biopharm.com The principle of the competitive ELISA involves the competition between free florfenicol amine from the sample and a labeled florfenicol amine conjugate for a limited number of specific antibody binding sites. r-biopharm.com The color intensity developed is inversely proportional to the concentration of florfenicol amine in the sample. r-biopharm.com
An indirect competitive ELISA (ic-ELISA) method was developed for florfenicol amine using a polyclonal antibody, showing an IC50 value of 3.34 µg/L in buffer. acs.orgnih.gov The limits of detection in swine muscle, chicken muscle, and fish samples were 3.08, 3.3, and 3.86 µg/kg, respectively. acs.orgnih.gov Another competitive ELISA for florfenicol showed a low cross-reactivity with florfenicol amine (16.2%). nih.gov
Interactive Data Table: ELISA Methods for this compound Analysis
| Technique | Matrix | Limit of Detection (LOD) | IC50 | Cross-Reactivity with Florfenicol | Reference |
| ic-ELISA | Swine Muscle | 3.08 µg/kg | 3.34 µg/L (in buffer) | - | acs.orgnih.gov |
| ic-ELISA | Chicken Muscle | 3.3 µg/kg | 3.34 µg/L (in buffer) | - | acs.orgnih.gov |
| ic-ELISA | Fish | 3.86 µg/kg | 3.34 µg/L (in buffer) | - | acs.orgnih.gov |
| Competitive ELISA | Meat | 0.3 µg/kg (for FF) | 1.9 µg/kg (for FF) | 16.2% | nih.gov |
Sample Preparation and Cleanup Methodologies for Complex Biological and Environmental Matrices
Effective sample preparation is critical for accurate quantification of this compound, especially in complex matrices. Common techniques include solid-phase extraction (SPE) and protein precipitation.
Solid-Phase Extraction (SPE) is a widely used cleanup technique. researchgate.netfigshare.com In a method for analyzing pig cerebrospinal fluid, SPE was the chosen sample preparation technique. researchgate.net For the determination of total florfenicol residues in bovine tissues and eel, an Oasis MCX-cartridge cleanup was employed after hydrolysis and defatting. nih.gov Hydrophilic interaction liquid chromatography-tandem mass spectrometry analysis of swine muscle involved a dispersive solid-phase extraction cleanup step using a primary secondary amine sorbent. researchgate.net
Protein Precipitation is a simple and rapid method for removing proteins from biological samples. nih.gov A quick protein precipitation with acetonitrile is used for the extraction of florfenicol and florfenicol amine from serum and seminal plasma before UHPLC-MS/MS analysis. nih.gov The procedure involves adding acetonitrile to the sample, vortexing, and centrifuging to precipitate the proteins. nih.gov
Other sample preparation methods include:
Acid Hydrolysis: This is often used to convert florfenicol and its metabolites to florfenicol amine, allowing for the determination of total florfenicol residues. oup.comnih.goviaea.org
Liquid-Liquid Extraction (LLE): This technique is used to separate the analyte from interfering substances. For example, after acid hydrolysis, the hydrolysate can be partitioned with ethyl acetate (B1210297) to remove lipids. iaea.org
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, coupled with LC-MS/MS, has been successfully used for the simultaneous quantification of chloramphenicol (B1208), thiamphenicol, florfenicol, and florfenicol amine in various animal and aquaculture products. frontiersin.org
Method Validation Parameters in Analytical Research (e.g., Linearity, Accuracy, Precision, Limit of Detection, Recovery)
The validation of analytical methods is a critical process in scientific research, ensuring that the chosen method is reliable, reproducible, and suitable for its intended purpose. For the quantification and characterization of this compound, a metabolite of the veterinary antibiotic florfenicol, rigorous validation is essential. This involves evaluating several key parameters to demonstrate the method's performance. While the available literature primarily focuses on Florfenicol Amine (FFA), the analytical validation parameters are directly applicable to its enantiomer, this compound, as they are stereoisomers with identical mass and similar physicochemical properties, unless a specific chiral separation is intended. The following sections detail the typical validation parameters for analytical methods developed for Florfenicol Amine, which are representative for this compound.
Linearity
Linearity assesses the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a linear regression analysis of the calibration curve, with the coefficient of determination (R²) being a key indicator. A value close to 1.0 indicates a strong linear relationship.
Research studies consistently show excellent linearity for methods quantifying florfenicol amine in various biological matrices. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining total florfenicol residues (as florfenicol amine) in bovine tissues and eel demonstrated linearity over a concentration range of 0.5 to 100 ng/mL, with coefficients of determination greater than 0.998. Similarly, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for quantifying florfenicol and florfenicol amine in bull serum and seminal plasma showed good linearity, with R² values always exceeding 0.99. In another study using LC-MS/MS for various animal and aquaculture products, the coefficients of determination for the linear matrix-matched calibration curves were ≥0.9941.
Table 1: Linearity of Analytical Methods for Florfenicol Amine
| Analytical Method | Matrix | Linearity Range | Coefficient of Determination (R²) | Source |
|---|---|---|---|---|
| LC-MS/MS | Bovine Tissues, Eel | 0.5 - 100 ng/mL | > 0.998 | |
| UHPLC-MS/MS | Bull Serum, Seminal Plasma | Not specified | > 0.99 | |
| LC-MS/MS | Beef, Pork, Chicken, Shrimp, Eel, Flatfish | Not specified | ≥ 0.9941 | |
| HPLC-DAD | Cerebrospinal Fluid | 0.05 - 5.00 µg/mL | Not specified |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, often expressed as the percentage of recovery or bias. Precision measures the degree of agreement among a series of measurements from the same homogeneous sample under the same conditions, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
A validated UHPLC-MS/MS method for florfenicol amine in bull serum and seminal plasma demonstrated excellent accuracy and precision, with a calculated bias always within ±15% and a CV% consistently below 15% at all tested quality control levels. In a study determining total florfenicol residues in bovine tissues and eel, the method showed excellent recoveries with relative standard deviations of less than 6% for all compounds. Another LC-MS/MS method for animal and aquaculture products reported RSDs of ≤ 18.05%.
Table 2: Accuracy and Precision of Analytical Methods for Florfenicol Amine
| Analytical Method | Matrix | Accuracy (Bias %) | Precision (RSD/CV %) | Source |
|---|---|---|---|---|
| UHPLC-MS/MS | Bull Serum, Seminal Plasma | Within ±15% | < 15% | |
| LC-MS/MS | Bovine Tissues, Eel | Not specified | < 6% | |
| LC-MS/MS | Animal and Aquaculture Products | Not specified | ≤ 18.05% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For the determination of total florfenicol residues as florfenicol amine in bovine tissues and eel, the LOD and LOQ were estimated to be 0.0005 mg/kg and 0.01 mg/kg, respectively. An LC-MS/MS method for various animal-derived products reported calculated LODs of 0.005–3.1 μg/kg and LOQs of 0.02–10.
Role in Antimicrobial Resistance Research
Contribution of Florfenicol (B1672845) and its Metabolites to Antimicrobial Resistance Development
The primary driver for the development of antimicrobial resistance is the selective pressure exerted by the active antibiotic agent on bacterial populations. nih.gov Florfenicol, a synthetic broad-spectrum antibiotic used exclusively in veterinary medicine, inhibits bacterial protein synthesis. nih.govnih.gov Its extensive use in livestock and aquaculture for treating diseases like bovine respiratory disease has been linked to the emergence of florfenicol-resistant bacterial strains. nih.govmdpi.comresearchgate.net The presence of florfenicol residues and its metabolites in the environment, such as in waste milk from treated cattle, is a concern as it can promote the development of resistant microbes. mdpi.comnih.gov
ent-Florfenicol amine hydrochloride is a major metabolite of florfenicol, formed through the hydrolysis of the parent compound. toku-e.comglpbio.comresearchgate.net Unlike florfenicol, florfenicol amine does not possess antibiotic activity. toku-e.com Its significance in AMR research is primarily as a biomarker. Detecting florfenicol amine in environmental samples or animal-derived food products confirms the use of florfenicol, thereby providing an indirect measure of the selective pressure being applied to bacterial communities that can lead to resistance. sigmaaldrich.comhpc-standards.com The widespread use of florfenicol has contributed to the spread of resistance genes, often located on mobile genetic elements like plasmids, which can be transferred between different bacterial species. nih.govmdpi.com
Mechanisms of Bacterial Resistance to Florfenicol
Bacteria have evolved several distinct mechanisms to counteract the effects of florfenicol. These resistance strategies primarily involve preventing the antibiotic from reaching its ribosomal target or modifying the target itself.
One of the most common mechanisms of resistance to florfenicol is the active efflux of the drug from the bacterial cell, mediated by efflux pump proteins. mdpi.commdpi.com These pumps are membrane-bound transporters that recognize and expel antimicrobial agents, preventing them from accumulating to effective concentrations. nih.gov Several specific efflux pump genes have been identified that confer resistance to florfenicol.
FloR: The floR gene encodes an efflux pump belonging to the major facilitator superfamily (MFS) of transporters. nih.govnih.gov This protein specifically exports phenicol drugs, including florfenicol and chloramphenicol (B1208), out of the bacterial cell using the proton motive force as an energy source. nih.gov The floR gene is frequently found on plasmids and other mobile genetic elements, facilitating its horizontal transfer among various Gram-negative bacteria. mdpi.comnih.gov
fexA and pexA: The fexA gene also encodes an MFS efflux pump with 14 transmembrane domains that confers resistance to both florfenicol and chloramphenicol in staphylococci. nih.govnih.gov Similarly, the pexA gene, discovered through functional metagenomics in Alaskan soil, codes for a phenicol exporter protein that reduces susceptibility to florfenicol. asm.orgwisc.edu
The table below summarizes key efflux pump genes associated with florfenicol resistance.
| Gene | Pump Family | Organisms Commonly Found In | Location |
| floR | Major Facilitator Superfamily (MFS) | Salmonella enterica, Escherichia coli, Pasteurella multocida | Plasmids, Chromosomes |
| fexA | Major Facilitator Superfamily (MFS) | Staphylococcus spp. | Plasmids (often on transposon Tn558) |
| pexA | Major Facilitator Superfamily (MFS) | Soil bacteria | Chromosome |
Data sourced from references: 2, 7, 14, 15, 17, 18, 32
A second critical mechanism of resistance involves the modification of the antibiotic's target on the ribosome. The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that modifies the 23S ribosomal RNA component of the large 50S ribosomal subunit. nih.govnih.gov
The Cfr enzyme catalyzes the methylation of adenosine (B11128) at position A2503 of the 23S rRNA. nih.gov This methylation alters the drug-binding site within the peptidyl transferase center of the ribosome. nih.gov As a result, the binding of several classes of antibiotics, including phenicols (florfenicol), lincosamides, oxazolidinones, pleuromutilins, and streptogramin A, is sterically hindered, leading to multidrug resistance. nih.gov The cfr gene is often located on mobile genetic elements like plasmids and transposons, contributing to its dissemination among pathogenic bacteria, particularly staphylococci. nih.govresearchgate.net
Ribosome protection represents another strategy for antibiotic resistance, where specialized proteins actively dislodge the bound antibiotic from the ribosome. This mechanism is mediated by ATP-binding cassette (ABC) proteins of the F subtype (ABC-F). nih.gov These proteins bind to the ribosome and, through a process that is not yet fully understood but may involve conformational changes, cause the release of the antibiotic from its binding site, allowing protein synthesis to resume. nih.govgalchimia.com
While extensively studied for other classes of ribosome-targeting antibiotics, the direct role of specific ribosome-protecting proteins in conferring resistance to florfenicol is an area of ongoing research. Genes like optrA, which confer resistance to oxazolidinones and phenicols, are known to encode ABC-F proteins that provide this type of protection. mdpi.com This mechanism does not involve permanent modification of the ribosome but rather an active defense that allows the ribosome to function despite the presence of the drug. nih.gov
Enzymatic Inactivation of Florfenicol and Analogues
In some cases, bacteria can acquire enzymes that chemically modify and inactivate antibiotics. While acetylation is a common resistance mechanism for chloramphenicol, florfenicol's structure is resistant to this type of inactivation. nih.gov However, another form of enzymatic inactivation, hydrolysis, has been identified.
A novel mechanism of florfenicol inactivation involves enzymatic hydrolysis. The enzyme EstDL136 , a hydrolase originally identified from a soil metagenome, has been shown to cleave the amide bond of florfenicol. nih.gov This cleavage results in the formation of florfenicol amine, effectively inactivating the antibiotic. nih.gov
While the native EstDL136 enzyme is not highly efficient, researchers have successfully optimized it through protein engineering to significantly improve its catalytic rate for florfenicol cleavage. mdpi.comnih.gov This enhanced hydrolase can inactivate florfenicol in various media, including milk and saltwater, presenting a potential strategy for bioremediation to remove florfenicol residues from agricultural waste and reduce the environmental footprint that contributes to AMR. mdpi.comnih.gov The hydrolytic inactivation by EstDL136 represents the first detailed report of enzymatic hydrolysis as a mechanism for florfenicol resistance. nih.gov
Strategies for Enzymatic Detoxification in Environmental Samples
The widespread use of the antibiotic florfenicol in veterinary medicine and aquaculture leads to its release into the environment, promoting the development of antimicrobial resistance (AMR). nih.govresearchgate.net A key strategy to mitigate this involves the enzymatic detoxification of florfenicol residues in environmental samples like agricultural wastewater and contaminated milk. nih.gov
Researchers have identified and optimized a hydrolase enzyme, EstDL136, which is capable of inactivating florfenicol by cleaving its structure. researchgate.netnih.gov Unlike chloramphenicol, florfenicol is resistant to inactivation by common chloramphenicol acetyltransferases (CAT) due to its fluorine atom at the C-3 position. nih.gov The hydrolase EstDL136 represents the only known enzyme to effectively inactivate florfenicol through hydrolysis. nih.gov
To create practical applications for environmental remediation, various strategies have been developed to deploy this enzyme. nih.govnih.gov These methods focus on immobilizing the hydrolase to allow for its repeated and cost-effective use.
Key Enzymatic Detoxification Strategies:
Immobilization on Carrier Materials: The optimized hydrolase has been successfully immobilized on solid supports such as Ni-NTA agarose (B213101) and silica (B1680970). nih.govnih.gov These materials can be used in filter devices to treat large volumes of contaminated liquids, such as waste milk from medicated cattle or wastewater from aquaculture facilities. nih.govresearchgate.net
Enzyme Encapsulation: Another approach involves encapsulating the hydrolase within a semi-permeable membrane, such as a dialysis tube. nih.gov This method effectively retains the enzyme while allowing the smaller antibiotic molecules to pass through and be inactivated. nih.gov This has been shown to be efficient for detoxifying florfenicol in saltwater environments. nih.gov
Use of Cell Extracts: Crude cell extracts containing the hydrolase have also been used directly for florfenicol inactivation. nih.gov
These enzymatic strategies have proven effective in various media, including saltwater and whole cow milk, demonstrating their potential for real-world applications. nih.govresearchgate.netnih.gov By inactivating florfenicol before it enters the wider environment or is consumed by young animals via waste milk, these methods help reduce the selective pressure that drives the emergence of antibiotic resistance. nih.govresearchgate.net
| Enzyme | Mechanism | Application Strategy | Target Environment |
| Hydrolase (EstDL136) | Cleavage of florfenicol via hydrolysis. nih.gov | Immobilization on Ni-NTA agarose or silica carriers. nih.govresearchgate.net | Waste milk, aquacultural wastewater. nih.gov |
| Hydrolase (EstDL136) | Encapsulation within a semi-permeable membrane. nih.gov | Encapsulated enzyme material for repeated use. nih.gov | Saltwater. nih.gov |
| Hydrolase (EstDL136) | Direct use of cell extract containing the enzyme. nih.gov | Addition of cell extract to contaminated media. nih.gov | Whole milk. nih.gov |
Emergence of Multidrug Resistance in the Presence of Florfenicol Residues
The presence of florfenicol residues in the environment is a significant factor in the emergence and spread of multidrug-resistant (MDR) bacteria. researchgate.net Bacteria that develop resistance to florfenicol often acquire mechanisms that also confer resistance to other, structurally unrelated classes of antibiotics. nih.govnih.gov This phenomenon, known as co-resistance or cross-resistance, poses a serious threat to both veterinary and human health. nih.gov
The primary mechanisms of florfenicol resistance often involve specific resistance genes, such as floR, fexA, and cfr. nih.govnih.gov These genes are frequently located on mobile genetic elements (MGEs) like plasmids, transposons, and integrative and conjugative elements (ICEs). nih.govnih.gov The mobility of these elements allows for the rapid horizontal transfer of resistance genes between different bacterial species and genera. nih.gov
Key Findings from Research:
High Prevalence of MDR: Studies of bacteria isolated from livestock farms have revealed a high prevalence of MDR Enterobacteriaceae, with a majority of florfenicol-resistant strains also showing resistance to multiple other antibiotics. nih.govmdpi.com In some cases, over 75% of E. coli isolates from poultry flocks were identified as multidrug-resistant. mdpi.com
Role of Efflux Pumps: The floR gene codes for an efflux pump, a protein that actively transports florfenicol out of the bacterial cell. nih.gov These pumps are often non-specific and can export a wide range of other antimicrobial agents, leading directly to a multidrug-resistant phenotype. nih.govnih.gov
Co-location of Resistance Genes: Genomic analysis has shown that the floR gene is often located within drug-resistant regions on both bacterial chromosomes and plasmids. nih.gov These regions frequently carry genes conferring resistance to other antibiotic classes, such as aminoglycosides, tetracyclines, and beta-lactams. nih.govnih.gov The use of florfenicol creates a selective pressure that not only favors bacteria with the floR gene but also promotes the maintenance and spread of these linked resistance genes. nih.gov
Impact on Critically Important Antibiotics: The administration of florfenicol has been associated with increased resistance to antimicrobials considered critically important in human medicine, such as certain cephalosporins. nih.gov While this increase in resistance may be temporary and resolve after the drug withdrawal period, it highlights the risk of cross-resistance selection. nih.govresearchgate.net
The persistent exposure of bacterial populations to florfenicol residues in agricultural settings creates a continuous selective pressure, driving the evolution and dissemination of MDR strains. researchgate.netnih.gov This underscores the importance of managing florfenicol use and its environmental residues to curb the broader threat of antimicrobial resistance. nih.gov
| Resistance Gene | Mechanism | Associated Resistance | Genetic Element |
| floR | Efflux Pump. nih.gov | Phenicols, Tetracyclines, Aminoglycosides. nih.govnih.gov | Plasmids, Chromosomes, Transposons. nih.govnih.gov |
| fexA | Efflux Pump. nih.gov | Phenicols, other drug classes. nih.govresearchgate.net | Plasmids. nih.gov |
| cfr | rRNA Methylase (prevents drug binding to ribosome). nih.gov | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A. nih.govnih.gov | Plasmids (e.g., flanked by IS26). nih.gov |
Environmental Fate and Degradation Studies
Occurrence and Distribution of Florfenicol (B1672845) Amine in Environmental Compartments
The active metabolite and degradation product of florfenicol, florfenicol amine, is frequently detected in various environmental matrices due to the extensive use of the parent compound in agriculture and aquaculture. ijah.in
The application of florfenicol in aquaculture and livestock farming contributes to its introduction into aquatic environments through wastewater discharges. ijah.in Studies have documented the presence of florfenicol residues in diverse aquatic systems. For instance, after a six-month period of antibiotic treatment in salmon farms in the Puyu Huapi Fjord, Chile, florfenicol concentrations reached up to 23.1 ng/L in the surrounding waters. In China, residual concentrations as high as 11 mg/L have been recorded in the waters around Dalian Bay aquaculture farms. Further monitoring in Chinese river basins has revealed florfenicol concentrations of 89.5 ng/L in the Yangtze River, 46.6 ng/L in the Three Gorges Reservoir, and 3.3 ng/L in the Songhua River basin. The Huangpu River has also shown significant contamination, with florfenicol concentrations reaching up to 241.1 μg/kg in water and 1.3 μg/kg in sediment.
Florfenicol amine, being a primary metabolite, is also found in these environments. Following administration, a substantial portion of florfenicol, estimated to be between 45% and 60%, is not absorbed by the animals and is excreted as both the parent compound and its metabolites, including florfenicol amine, into manure and urine, which can then contaminate water systems. ijah.in
Interactive Data Table: Detected Concentrations of Florfenicol in Various Aquatic Environments
| Location | Concentration | Unit |
| Puyu Huapi Fjord, Chile | 23.1 | ng/L |
| Dalian Bay, China | 11 | mg/L |
| Yangtze River Basin, China | 89.5 | ng/L |
| Three Gorges Reservoir, China | 46.6 | ng/L |
| Songhua River Basin, China | 3.3 | ng/L |
| Huangpu River, China (Water) | 241.1 | µg/kg |
| Huangpu River, China (Sediment) | 1.3 | µg/kg |
A primary pathway for the introduction of florfenicol and its metabolites into the environment is through the application of animal manure as fertilizer. The unabsorbed florfenicol and its metabolites excreted by livestock are present in the manure, which, when applied to agricultural land, can lead to soil and water contamination. mdpi.com
The leaching potential of florfenicol from soil is a significant factor in its environmental distribution. A study investigating the mass flux of florfenicol in leachate from an orchard with chicken-raising activities demonstrated its mobility. In manured plots, the mass flux of florfenicol was observed to be higher, particularly after significant rainfall events, suggesting that agricultural runoff is a key transport mechanism for this compound into surrounding water bodies. mdpi.com The study recorded varying mass fluxes of florfenicol under different rainfall conditions, highlighting the influence of hydrological processes on its environmental fate. mdpi.com
Interactive Data Table: Mass Flux of Florfenicol in Lysimeter Leachate from Orchard Farmland
| Plot Description | Rainfall Event | Mass Flux (µg m⁻² h⁻¹) |
| Manured Plot B | 1 | > 1.5 |
| Manured Plot B | 2 | ~ 0.5 |
| Manured Plot B | 3 | > 1.5 |
| Manured Plot B | 4 | ~ 1.0 |
| Manured Plot C | 1 | ~ 0.5 |
| Manured Plot C | 2 | < 0.5 |
| Manured Plot C | 3 | < 0.5 |
| Manured Plot C | 4 | < 0.5 |
| Control Plot A | All | < 0.5 |
Degradation Pathways of Florfenicol to ent-Florfenicol Amine Hydrochloride in Environmental Matrices
Florfenicol undergoes degradation in the environment through various chemical and biological processes, leading to the formation of several transformation products, including florfenicol amine.
Hydrolysis is a key abiotic degradation pathway for florfenicol. The amide linkage in the florfenicol molecule is susceptible to hydrolysis, which cleaves the dichloroacetamide group, resulting in the formation of florfenicol amine. docksci.com This process is influenced by both pH and temperature. docksci.com
Under typical ambient environmental conditions (neutral pH and moderate temperatures), florfenicol is relatively stable, with slow hydrolysis rates. However, the rate of hydrolysis increases significantly under acidic (pH < 5) and alkaline (pH > 8) conditions, particularly at elevated temperatures (50-60°C). docksci.com For example, at 60°C, the hydrolysis half-life of florfenicol is 22.6 days at pH 4 and decreases to 2.3 days at pH 9. docksci.com This indicates that in specific environmental compartments with acidic or alkaline conditions, hydrolytic degradation to florfenicol amine can be a more rapid process. docksci.com
Interactive Data Table: Hydrolysis Half-lives of Florfenicol at 60°C
| pH | Half-life (days) |
| 4 | 22.6 |
| 7 | 38.1 |
| 9 | 2.3 |
In addition to hydrolysis, florfenicol can be degraded through oxidative and photolytic processes in the environment. Photodegradation, or photolysis, involves the breakdown of the molecule by light energy. The direct photolysis half-life of florfenicol has been determined to be 187.29 hours under solar irradiation and 22.43 hours under xenon lamp irradiation.
The photodegradation of florfenicol can proceed through several pathways, including photoinduced hydrolysis, oxidation by reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), dechlorination, and cleavage of the side chain. These transformation processes can also lead to the formation of florfenicol amine. The presence of substances like nitrate and dissolved organic matter in aquatic systems can influence the rate of photolysis through light screening, quenching effects, and photoinduced oxidation.
Microorganisms play a crucial role in the transformation of florfenicol in the environment. Several bacterial strains have been identified that are capable of degrading florfenicol. For instance, the bacterial strain Labrys portucalensis F11 has been shown to be capable of removing approximately 80% of supplied florfenicol in batch cultures. ucp.pt
One of the key microbial transformation pathways is enzymatic hydrolysis. A novel chloramphenicol (B1208) hydrolase has been identified that can hydrolyze the amide bond of both chloramphenicol and florfenicol, leading to their inactivation. ijah.in This enzymatic action results in the formation of florfenicol amine. The discovery of such enzymes highlights the potential for bioremediation of environments contaminated with florfenicol, where microbial populations could be harnessed to break down the antibiotic into less harmful substances.
Research on Environmental Persistence and Mobility of this compound
Studies have suggested that metabolites of florfenicol, including florfenicol amine, are likely to remain in the water column rather than adsorbing to sediment and are not expected to bioaccumulate ijah.in. This is attributed to their physicochemical properties, which favor partitioning into the aqueous phase ijah.in.
While direct studies on the persistence of this compound are limited, research on the degradation of florfenicol provides insights into the conditions under which its amine metabolite is formed and may persist. For instance, florfenicol has been shown to degrade under alkaline conditions, with a half-life of 2.3 days at pH 9 ijah.in. Such degradation pathways can lead to the formation of florfenicol amine, which may then undergo its own degradation processes. It has been proposed that all transformation products of florfenicol may have similar or shorter environmental persistence than the parent compound, lasting from weeks to months ijah.in.
The mobility of this compound in the environment is influenced by its interaction with soil and sediment particles. Studies on florfenicol have shown that its mobility can be affected by the presence of manure-derived dissolved organic matter (DOM) mdpi.com. In some cases, DOM can facilitate the transport of florfenicol, increasing its leaching potential, particularly in soils with abundant macropores mdpi.com. Conversely, in other soil types, DOM can increase the sorption of florfenicol, thereby reducing its mobility mdpi.com. Given that florfenicol amine is a transformation product, its mobility is expected to be influenced by similar environmental factors.
Research on the leaching of florfenicol indicates that it can be mobile in certain soil types. One study found that florfenicol was more prone to leaching in a manured plot compared to a control plot, suggesting that agricultural practices can significantly influence its transport mdpi.com. The mass flux of florfenicol in lysimeter leachate was observed to be lower than that of other veterinary antibiotics like sulfadiazine, indicating a comparatively lower, though still significant, leaching potential mdpi.com.
Table 1: Environmental Fate Parameters of Florfenicol and its Metabolite Florfenicol Amine
| Parameter | Compound | Finding | Environmental Compartment | Reference |
|---|---|---|---|---|
| Formation | Florfenicol Amine | Formed from florfenicol via dechlorination and hydroxylation. | Soil and Aquatic Environments | ijah.in |
| Persistence | Florfenicol Transformation Products (including Florfenicol Amine) | Estimated to persist in the environment for weeks to months. | General Environment | ijah.in |
| Bioaccumulation Potential | Florfenicol and its metabolites | Unlikely to accumulate in the environment and biota due to low log Kow. | Biota | ijah.in |
| Mobility | Florfenicol | Leaching potential is influenced by soil type and presence of manure-derived dissolved organic matter. | Soil | mdpi.com |
| Half-life | Florfenicol | 2.3 days at pH 9. | Aquatic Environment | ijah.in |
Table 2: Leaching Potential of Florfenicol in Field Lysimeter Study
| Treatment Plot | Mean Mass Flux of Florfenicol (µg m⁻² h⁻¹) | Key Observation | Reference |
|---|---|---|---|
| Control Plot | 0.12 | Lower leaching in the absence of manure. | mdpi.com |
| Manured Plot | 0.48 | Increased leaching in the presence of manure, suggesting facilitated transport. | mdpi.com |
Impurity Profiling and Chiral Purity Assessment in Pharmaceutical Research
Identification and Characterization of Process-Related Impurities and Degradation Products
The manufacturing process of florfenicol (B1672845) can introduce several structurally similar compounds known as process-related impurities. veeprho.com Additionally, florfenicol is susceptible to degradation under various stress conditions, such as acidic and alkaline environments, and exposure to light, leading to the formation of degradation products. veeprho.comnih.gov
One of the principal degradation products of florfenicol is Florfenicol Amine . nih.govhpc-standards.comsigmaaldrich.comnih.gov Its formation can occur through pathways like amide hydrolysis. ijah.inresearchgate.net Studies have shown that florfenicol can degrade into florfenicol amine under both biotic and abiotic conditions. researchgate.net Other identified impurities and degradation products in florfenicol include thiamphenicol (B1682257) and chloramphenicol (B1208). nih.gov The degradation of florfenicol can also be influenced by environmental factors such as the presence of dissolved organic matter and nitrate, which can affect its photolysis in aqueous solutions. ijah.innih.gov
The table below summarizes some of the known impurities and degradation products related to florfenicol.
| Impurity/Degradation Product | Formation Pathway/Source |
| Florfenicol Amine | Degradation product resulting from amide hydrolysis. nih.govijah.inresearchgate.net |
| Thiamphenicol | Identified as a principal degradation product. nih.gov |
| Chloramphenicol | Identified as a degradation product. nih.gov |
| Monochloro florfenicol | Intermediate in a biotransformation pathway leading to Florfenicol Amine. ijah.in |
| Florfenicol alcohol | Intermediate in a biotransformation pathway involving hydroxylation. ijah.in |
| Deschloro Florfenicol | A known impurity available as a reference standard. synzeal.com |
| Florfenicol Cyclised Impurity | A known impurity available as a reference standard. clearsynth.com |
| N-Trichloroacetyl Florfenicol Amine | A known impurity available as a reference standard. clearsynth.com |
Analytical Strategies for Impurity Profiling
To ensure the purity and quality of florfenicol and its intermediates, robust analytical methods are essential for detecting and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. veeprho.com
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV):
HPLC with UV detection is a common method for the analysis of florfenicol and its impurities. nih.govnih.gov The method typically involves a reversed-phase C18 column and a mobile phase consisting of a buffer and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). nih.govgoogle.com Detection is often performed at a wavelength of around 225 nm or 254 nm. nih.govgoogle.com Stability-indicating HPLC methods have been developed to separate florfenicol from its degradation products formed under various stress conditions. nih.gov These methods are validated for parameters like linearity, precision, accuracy, and specificity to ensure reliable results. nih.gov
Corona Charged Aerosol Detection (CAD):
Corona Charged Aerosol Detection (CAD) is another powerful technique used in conjunction with HPLC for impurity profiling. wiley.comwiley.com CAD is a universal detector that measures the charge of aerosolized analyte particles, making it suitable for detecting compounds that lack a UV chromophore. wiley.comchromatographyonline.com This is particularly advantageous for identifying unknown impurities or degradation products that may not be detectable by UV. lcms.cz CAD offers high sensitivity, a wide dynamic range, and consistent response for different analytes, which is crucial for accurate quantitation of impurities. wiley.comchromatographyonline.comlcms.cz The detector operates by nebulizing the HPLC eluent, drying it to form analyte particles, and then charging these particles before detection. wiley.comlcms.cz
The following table outlines typical parameters for these analytical techniques.
| Analytical Technique | Column | Mobile Phase Example | Detection |
| HPLC-UV | Reversed-phase C18 nih.govnih.govgoogle.com | Ammonium acetate (B1210297) buffer/methanol nih.gov | UV at 225 nm or 254 nm nih.govgoogle.com |
| HPLC-CAD | Compatible with various HPLC columns | Gradient elution with post-column solvent addition lcms.cz | Charged aerosol detection wiley.comlcms.cz |
Assessment of Enantiomeric Purity and Stereochemical Integrity of ent-Florfenicol Amine Hydrochloride
Florfenicol has two chiral centers, meaning it can exist as four different stereoisomers. The biologically active form is the (1R, 2S)-isomer. This compound is the enantiomer of Florfenicol Amine. The stereochemical integrity of these compounds is critical as different enantiomers can have different pharmacological and toxicological properties. nih.gov
Methods for Chiral Separation and Analysis
The separation of enantiomers is a significant challenge in pharmaceutical analysis. For florfenicol and its related compounds, chiral HPLC is the primary method used to determine enantiomeric purity. researchgate.net
Chiral High-Performance Liquid Chromatography (Chiral HPLC):
This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. For the separation of florfenicol enantiomers, a common choice is a Chiralpak-AD column. researchgate.net The mobile phase is typically a mixture of n-hexane, ethanol, and methanol. researchgate.net The method is validated to ensure it can accurately quantify the undesired enantiomer, even at very low levels. researchgate.net Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, is another technique that has been successfully applied for the enantiomeric separation of various pharmaceutical compounds. mdpi.com
The table below details an example of a chiral HPLC method for florfenicol.
| Parameter | Condition |
| Column | Chiralpack-AD (250 x 4.6 mm) researchgate.net |
| Mobile Phase | n-Hexane:Ethanol:Methanol (80:10:10, v/v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 225 nm researchgate.net |
Influence of Stereochemistry on Research Outcomes
The stereochemistry of a chiral drug can significantly impact its interaction with biological systems. nih.gov In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. nih.gov For example, with the antidepressant citalopram, the S-enantiomer (escitalopram) is the active component. nih.gov
In the context of florfenicol research, ensuring the correct stereochemistry is paramount. The use of a racemic mixture or a sample contaminated with other stereoisomers could lead to misleading results in pharmacological or toxicological studies. Therefore, the assessment of enantiomeric purity is not just a quality control measure but a critical aspect of research and development to ensure that the observed biological activity is attributable to the correct stereoisomer. The development of stereoselective synthetic methods, sometimes employing biocatalysis, is crucial for producing enantiomerically pure compounds like florfenicol. researchgate.net
Conclusion and Future Research Directions
Synthesis of Current Academic Understandings of ent-Florfenicol Amine Hydrochloride
The current body of scientific literature provides a limited and indirect understanding of this compound. The research landscape is overwhelmingly focused on its parent compound, florfenicol (B1672845), a synthetic antibiotic analogous to thiamphenicol (B1682257) and chloramphenicol (B1208). Florfenicol is noted for its D-threo stereoisomer, which is responsible for its antibacterial activity. researchgate.netnih.gov The primary metabolite of florfenicol is florfenicol amine, and its detection is a key aspect of residue analysis in veterinary medicine. frontiersin.orgnih.govnih.govfrontiersin.orgkoreascience.kr
The synthesis of florfenicol itself has been a subject of research, with methods developed to achieve stereoselective production of the active D-threo isomer to avoid less active or inactive stereoisomers. researchgate.netgoogle.comsjtu.edu.cn This focus on the stereochemistry of the parent drug hints at the potential importance of stereoisomerism in its metabolites. However, the academic understanding of the individual enantiomers of florfenicol amine, including this compound, is not well-developed. The available literature rarely distinguishes between the different stereoisomers of florfenicol amine, treating it as a single entity for analytical purposes. frontiersin.orgnih.govnih.govfrontiersin.orgkoreascience.kr
The principal context in which florfenicol amine is discussed is in the development of analytical methods, such as liquid chromatography-mass spectrometry (LC/MS), for its detection in various animal tissues and products. nih.govnih.gov These methods are crucial for monitoring drug residues and ensuring food safety. While methods for the chiral separation of florfenicol enantiomers have been developed, similar specific and routine separation of florfenicol amine enantiomers is not a common focus in the published research. researchgate.net A patent for the preparation of florfenicol amine from florfenicol exists, but it does not specify the enantiomeric form of the resulting product. google.com
In essence, the current academic understanding of this compound is largely confined to its identity as a theoretical enantiomer of the primary metabolite of florfenicol. There is a significant lack of specific research into its synthesis, chemical properties, and biological activity.
Potential for Novel Research Methodologies and Theoretical Frameworks
Advancing the understanding of this compound will necessitate the application and development of novel research methodologies and theoretical frameworks:
Chiral Separation Techniques: There is significant potential for the development and application of advanced chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the routine separation and quantification of florfenicol amine enantiomers in various matrices. researchgate.netmdpi.com While methods for separating florfenicol enantiomers exist, adapting and optimizing these for its amine metabolite is a key methodological advancement needed. researchgate.net
Stereoselective Immunoassays: The development of stereoselective immunoassays could provide rapid and specific detection of this compound. This would require the generation of antibodies that can distinguish between the two enantiomers, offering a powerful tool for both research and regulatory monitoring.
Computational Modeling: Theoretical frameworks, including molecular modeling and computational simulations, can be employed to predict the biological activity and receptor-binding characteristics of this compound. By modeling its interaction with bacterial ribosomes, for example, researchers could gain insights into its potential for antibacterial activity or other biological effects.
Metabolomics and Pharmacometabolomics: The application of metabolomics and pharmacometabolomics approaches could help to elucidate the stereoselective metabolism of florfenicol and the formation of its amine enantiomers. These methodologies can provide a comprehensive view of the metabolic pathways and identify any stereospecific biotransformation processes.
Q & A
Basic: What are the recommended analytical methods for identifying and quantifying ent-Florfenicol Amine Hydrochloride in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key methodological considerations include:
- Column selection : Use a reversed-phase C18 column (e.g., 2.6 µm particle size) to optimize separation of polar metabolites .
- Mobile phase : A gradient of 0.1% formic acid in water and acetonitrile improves ionization efficiency .
- Sample preparation : Solid-phase extraction (SPE) with Florisil® cartridges (500 mg, 6 mL) effectively removes matrix interferences .
- Validation : Follow ICH guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%) .
Basic: How should researchers prepare and store primary reference standards for this compound?
Answer:
- Preparation : Dissolve the compound in HPLC-grade methanol (0.1 mg/mL) and filter through a 0.22 µm PTFE membrane to eliminate particulates .
- Storage : Store at 0–6°C in amber vials to prevent photodegradation. For long-term stability (>6 months), lyophilize and store at -80°C under nitrogen atmosphere .
Basic: What experimental parameters are critical for ensuring reproducibility in synthesizing this compound?
Answer:
- Reaction conditions : Maintain pH 6.5–7.5 using phosphate buffer to prevent hydrolysis of the dichloroacetamide group .
- Temperature control : Conduct reactions at 25°C ± 1°C to avoid racemization .
- Purification : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak® IA) to isolate the enantiomerically pure product .
Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
Answer:
- Controlled degradation studies : Expose the compound to buffers (pH 1–12) at 40°C for 48 hours. Monitor degradation products via LC-HRMS to identify pH-sensitive functional groups (e.g., sulfonyl or amine groups) .
- Statistical analysis : Apply multivariate ANOVA to distinguish between pH-dependent degradation pathways and experimental variability .
- Cross-validation : Compare results with thermogravimetric analysis (TGA) to correlate chemical stability with thermal behavior .
Advanced: What strategies are effective for validating analytical methods to detect trace-level metabolites of this compound in environmental samples?
Answer:
- Matrix-matched calibration : Prepare standards in blank environmental matrices (e.g., soil or water extracts) to account for ion suppression/enhancement .
- Limit of detection (LOD) : Use signal-to-noise ratios ≥3:1, validated via 20 replicate analyses of spiked samples .
- Cross-lab verification : Share aliquots with independent labs using harmonized protocols (e.g., ISO/IEC 17025) to confirm interlaboratory reproducibility .
Basic: What are the key considerations for designing stability-indicating assays for this compound?
Answer:
- Forced degradation : Subject the compound to heat (80°C), UV light (254 nm), and oxidative stress (3% H₂O₂) to generate degradants .
- Chromatographic resolution : Ensure baseline separation (R > 2.0) between the parent compound and degradants using a Zorbax® SB-Phenyl column .
- Peak purity verification : Use photodiode array (PDA) detectors with spectral matching (match threshold >99%) .
Advanced: How can researchers optimize experimental workflows to study the interaction of this compound with serum proteins?
Answer:
- Equilibrium dialysis : Use a 10 kDa MWCO membrane and incubate at 37°C for 24 hours in PBS (pH 7.4). Quantify free vs. bound fractions via ultrafiltration-LC/MS .
- Binding constant calculation : Apply the Scatchard plot method using nonlinear regression (GraphPad Prism®) to determine Kd values .
- Competitive binding assays : Co-incubate with known ligands (e.g., warfarin for albumin) to identify binding site preferences .
Basic: What precautions are necessary when handling this compound to ensure researcher safety and compound integrity?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats certified to ISO 16602 .
- Ventilation : Perform manipulations in a fume hood with ≥100 fpm face velocity to minimize inhalation risks .
- Deactivation : Treat waste with 1 M NaOH for 1 hour to hydrolyze reactive groups before disposal .
Advanced: What computational approaches are suitable for predicting the environmental fate of this compound?
Answer:
- QSAR modeling : Use EPI Suite™ to estimate biodegradation half-lives and soil adsorption coefficients (Koc) .
- Molecular dynamics simulations : Simulate interactions with soil organic matter (e.g., humic acid) using GROMACS with CHARMM force fields .
- Field validation : Deploy passive samplers (e.g., POCIS) in agricultural runoff to compare predicted vs. observed concentrations .
Advanced: How should researchers design a study to investigate the enantioselective toxicity of this compound in aquatic organisms?
Answer:
- Experimental design : Use a 28-day exposure model with zebrafish (Danio rerio) at 0.1–10 µg/L. Include both enantiomers and racemic controls .
- Endpoints : Measure LC50, oxidative stress markers (SOD, CAT activity), and histopathology of gill/liver tissues .
- Data analysis : Apply principal component analysis (PCA) to correlate enantiomeric ratios with toxicity outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
